cis-2,5-Bishydroxymethyl-tetrahydrofuran

Beschreibung

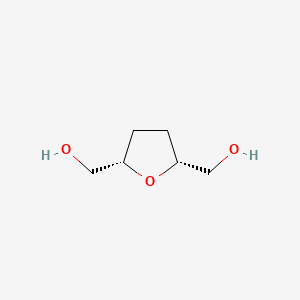

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZZQSFWHFBKMU-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273175 | |

| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-40-3 | |

| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Tetrahydrofurandimethanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-TETRAHYDROFURANDIMETHANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZG2W7X75O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cis 2,5 Bishydroxymethyl Tetrahydrofuran

Biomass-Derived Precursors and Feedstocks

The most prominent and sustainable route to cis-BHMTHF begins with biomass. Carbohydrates, abundant and renewable, serve as the initial feedstock for the production of key furanic intermediates, which are then converted to the target molecule.

Conversion from 5-Hydroxymethylfurfural (B1680220) (HMF)

5-Hydroxymethylfurfural (HMF) is a pivotal platform chemical derived from the acid-catalyzed dehydration of C6 sugars like fructose and glucose. HMF's reactive functional groups—an aldehyde and a hydroxyl group—make it an ideal precursor for a variety of valuable downstream chemicals, including cis-BHMTHF. The conversion of HMF to cis-BHMTHF is typically a multi-step process, often involving the intermediate 2,5-Bis(hydroxymethyl)furan (BHMF).

The selective hydrogenation of the aldehyde group in HMF yields BHMF. This transformation is a critical step, and various catalytic systems have been developed to achieve high selectivity and yield. Both precious and non-precious metal catalysts have been employed for this purpose.

A range of catalysts, including those based on nickel, copper chromite, platinum oxide, cobalt oxide, and molybdenum oxide, have been utilized for the reduction of HMF to BHMF. wikipedia.org The reaction is typically carried out under elevated temperatures and hydrogen pressure. wikipedia.org For instance, hydrogenation in an aqueous environment using a copper or platinum catalyst has been shown to produce BHMF as the primary product. wikipedia.org

Below is a table summarizing various catalytic systems for the conversion of HMF to BHMF:

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | BHMF Yield (%) | Reference |

| Ru/Co₃O₄ | Isopropanol (B130326) | Isopropanol | 190 | 6 | >95 | 82 | acs.org |

| Pt/Ni@C | H₂ (3 MPa) | Water | 100 | 1 | >99 | >99 | rsc.org |

| Ru(OH)x/ZrO₂ | H₂ (15 bar) | n-alcohols | 120 | 6 | Not specified | up to 99 | combichemistry.com |

| Cu₂₀-Ru₂-PMO | H₂ (50 bar) | Not specified | 100 | 3 | Not specified | up to 98 | combichemistry.com |

| NaBH₄ | - | Water | 24 | 1 | Not specified | Not specified | nih.govfur4sustain.eu |

Following the synthesis of BHMF, the next step involves the hydrogenation of the furan (B31954) ring to yield 2,5-Bishydroxymethyl-tetrahydrofuran (BHMTHF). Under more forcing conditions than the initial hydrogenation of HMF, the furan ring in BHMF can be reduced. wikipedia.org

A key challenge in this step is controlling the stereochemistry to selectively produce the cis isomer. Research has shown that a high yield of BHMTHF with a high cis/trans ratio can be achieved. For instance, the catalytic hydrogenation of HMF at a 20g scale using a commercial Pd/Al₂O₃ catalyst has been demonstrated to produce BHMTHF in over 99% yield with a cis/trans ratio of 9:1. acs.org

The selectivity between BHMF and BHMTHF can be influenced by reaction parameters such as pH. For example, when using a Ru/MgO-ZrO₂ catalyst, the selectivity can be controlled by altering the pH of the reaction medium. combichemistry.comncsu.edu

To streamline the production process, one-pot synthesis strategies that convert HMF directly to BHMTHF without the isolation of the BHMF intermediate have been developed. These methods offer advantages in terms of process efficiency and cost-effectiveness.

One such method involves a two-stage reaction in a high-pressure reactor. In the first stage, HMF is converted to BHMF at a lower temperature and pressure (e.g., 90-130°C, 2-5 MPa). The reaction conditions are then intensified in the second stage (e.g., 150-170°C, 7-10 MPa) to facilitate the hydrogenation of the furan ring to afford BHMTHF. google.com This approach allows for the efficient production of high-purity BHMTHF from crude HMF. google.com

Derivations from Other Bio-based Carbohydrates (e.g., D-glucose, D-fructose)

Given that HMF is derived from carbohydrates, it is logical to develop processes that start directly from these abundant sugars. One-pot conversions of glucose and fructose to furanic diols are highly desirable as they eliminate the need for the separation and purification of the HMF intermediate.

A chemobiocatalytic route for the one-pot valorization of glucose into BHMF has been reported. google.com This process combines the chemical catalysis of glucose isomerization and dehydration to HMF with the biocatalytic reduction of the in-situ generated HMF to BHMF. google.com Similarly, D-fructose can be converted to HMF and subsequently reduced to BHMF in a one-pot system. fur4sustain.eu While these methods primarily report the synthesis of BHMF, the subsequent hydrogenation to cis-BHMTHF can be envisioned as an integrated downstream step. Furthermore, starting from diacetone-D-glucose, various diastereomeric bis-THF compounds have been prepared, demonstrating a synthetic pathway from a protected glucose derivative. researchgate.net

Classical Organic Synthesis Approaches

While biomass-derived routes are attractive for their sustainability, classical organic synthesis provides alternative pathways to cis-2,5-Bishydroxymethyl-tetrahydrofuran and its derivatives, often offering precise control over stereochemistry.

One notable approach involves the stereoselective RuO₄-catalyzed oxidative cyclization of 1,5-hexadiene. This reaction yields a cis-tetrahydrofuran-2,5-diyl)dimethanol precursor. semanticscholar.org The resulting diol can then be further functionalized. For the synthesis of the title compound, the diol would be used directly. This method provides a route to the cis-2,5-disubstituted tetrahydrofuran (B95107) core from a simple, non-biomass-derived starting material. semanticscholar.org The stereocontrolled construction of cis-2,5-disubstituted tetrahydrofurans is a challenging aspect of organic synthesis, and various methods have been developed to address this, including intramolecular SN2 reactions and other cyclization strategies. ncsu.edunih.gov

Oxidative Cyclization of 1,5-Dienes

The oxidative cyclization of 1,5-dienes is a powerful and direct method for the synthesis of substituted tetrahydrofurans, capable of generating up to four stereogenic centers in a single step. nih.gov This transformation is particularly valuable for establishing the cis relationship between the substituents at the 2- and 5-positions of the tetrahydrofuran ring. acs.orgcombichemistry.com The reaction is typically mediated by high-valent metal-oxo species, such as those derived from ruthenium and manganese.

Ruthenium Tetroxide (RuO₄)-Catalyzed Methods

Ruthenium tetroxide (RuO₄) is a highly effective catalyst for the oxidative cyclization of 1,5-dienes to afford cis-2,5-disubstituted tetrahydrofurans. researchgate.netsci-hub.se This method is noted for its high efficiency and stereoselectivity. sci-hub.se The catalytic cycle involves the in situ generation of RuO₄ from a ruthenium precursor, commonly ruthenium(III) chloride (RuCl₃), and a stoichiometric co-oxidant, such as sodium periodate (NaIO₄). researchgate.netchem-station.com The reaction proceeds via a proposed mechanism involving an initial [3+2] cycloaddition of RuO₄ to one of the double bonds, forming a cyclic ruthenium(VI) ester. This is followed by an intramolecular [3+2] cycloaddition to the second double bond. sci-hub.se The conformation of the initial ruthenium(VI) ester intermediate is crucial in determining the stereochemical outcome, with the solvent composition playing a significant role in favoring the formation of the cis-tetrahydrofuran product. sci-hub.se

Key features of the RuO₄-catalyzed method include:

Low Catalyst Loading: The process can be highly efficient even with catalyst loadings as low as 0.2 mol%. sci-hub.se

High Yields and Stereoselectivity: The reaction generally affords good to high yields of the desired cis-tetrahydrofuran diols with excellent diastereoselectivity. researchgate.netsci-hub.se

Mild Reaction Conditions: The transformation can be carried out under mild conditions. sci-hub.se

Simplified Workup: Optimized procedures can avoid the need for an aqueous workup. sci-hub.se

| Catalyst System | Co-oxidant | Key Features | Reference |

| RuCl₃ (catalytic) | NaIO₄ | Exceptionally low catalyst loading (as low as 0.2 mol%), high yields, high stereoselectivity. | sci-hub.se |

| RuO₄ (catalytic) | NaIO₄ | Efficient for forming four stereogenic centers in a single step. | researchgate.net |

Permanganate-Mediated Oxidative Cyclization

Potassium permanganate (KMnO₄) can also be employed for the oxidative cyclization of 1,5-dienes to produce 2,5-bis(hydroxymethyl)tetrahydrofurans. This method was one of the earliest examples of this type of transformation. The reaction is stereospecific, and the use of deuterium-labeled 1,5-dienes has confirmed the concerted nature of the process. Density functional theory (DFT) calculations suggest that the reaction proceeds through a concerted mechanism, which accounts for the observed stereoselectivity. Water has been found to play a crucial role in the reaction mechanism by lowering the activation energies. The use of chiral phase-transfer catalysts in conjunction with permanganate has been explored to achieve enantiomerically enriched tetrahydrofuran diols. nih.gov

| Reagent | Key Features | Reference |

| KMnO₄ | Stereospecific formation of up to four new stereogenic centers; mechanism supported by DFT calculations. | |

| KMnO₄ with chiral phase-transfer catalysts | Provides access to enantiomerically enriched THF diols. | nih.gov |

Stereoselective Control in Oxidative Cyclization

The stereochemical outcome of the oxidative cyclization of 1,5-dienes is a critical aspect of this methodology. Both ruthenium- and permanganate-mediated reactions predominantly yield the cis-isomer. nih.gov The stereoselectivity is believed to arise from the geometric constraints of the cyclic intermediate formed during the reaction. In the case of ruthenium tetroxide, the transition state leading to the cis-tetrahydrofuran product is calculated to be significantly more stable than the transition state for the corresponding trans-isomer. researchgate.net For permanganate, the proposed concerted mechanism inherently leads to a specific stereochemical outcome. The ability to control the relative stereochemistry of the four newly formed stereocenters makes this a valuable tool in the synthesis of complex natural products containing the cis-2,5-disubstituted tetrahydrofuran motif. nih.govresearchgate.net

Reduction of Tetrahydrofuran-2,5-dicarboxylic Acid Diesters

An alternative approach to this compound involves the reduction of the corresponding dicarboxylic acid or its diester derivatives. This method relies on the availability of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), which can be sourced from biomass. For instance, 2,5-furandicarboxylic acid (FDCA), a bio-based platform chemical, can be hydrogenated over a palladium catalyst to yield THFDCA. researchgate.net The subsequent reduction of the carboxylic acid or ester functionalities to the corresponding diol completes the synthesis. While specific details for the reduction of tetrahydrofuran-2,5-dicarboxylic acid diesters to the target diol are not extensively documented in the provided search results, this transformation is a standard organic reaction typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under more forcing conditions than the furan ring saturation.

Preparation from 2,5-Dimethylfuran

A viable and increasingly popular route to 2,5-bis(hydroxymethyl)tetrahydrofuran starts from 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical derived from the dehydration of C6 sugars. ncsu.edunih.gov The synthesis involves a two-step process:

Reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF): The aldehyde group of HMF is selectively reduced to a hydroxymethyl group to yield BHMF. This can be achieved through various catalytic hydrogenation methods using catalysts such as Ru/MgO-ZrO₂ or by chemical reduction, for example, with sodium borohydride. ncsu.edufur4sustain.eu The selectivity of this reduction can be controlled by adjusting reaction conditions like pH. ncsu.edu

Hydrogenation of BHMF to 2,5-bis(hydroxymethyl)tetrahydrofuran: The furan ring of BHMF is then hydrogenated to the tetrahydrofuran ring. This step can be carried out using various hydrogenation catalysts, such as Raney nickel or ruthenium-based catalysts. google.comgoogle.com The hydrogenation of the furan ring in HMF-derived compounds can sometimes occur in a one-pot fashion from HMF, leading directly to the saturated tetrahydrofuran derivative. nih.gov

| Starting Material | Intermediate | Catalyst/Reagent | Key Features | Reference |

| 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | Ru/MgO-ZrO₂ | Selectivity can be controlled by pH. | ncsu.edu |

| HMF | BHMF | Sodium borohydride | Rapid reduction. | fur4sustain.eu |

| HMF | 2,5-bis(hydroxymethyl)tetrahydrofuran | Nickel and Zirconium catalyst system | High conversion of HMF to the target diol. | google.com |

Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic and biocatalytic approaches are gaining prominence for the synthesis of furan derivatives, including precursors to this compound, due to their high selectivity and mild reaction conditions. nih.govfrontiersin.org These methods primarily focus on the biocatalytic reduction of HMF to BHMF, which can then be chemically hydrogenated to the target molecule.

Whole-cell biocatalysis using various microorganisms has been successfully employed for the reduction of HMF. For instance, recombinant Saccharomyces cerevisiae expressing alcohol dehydrogenases has been shown to be an effective catalyst for this transformation. nih.gov Similarly, Burkholderia contaminans has been utilized for the biocatalytic reduction of HMF to BHMF, achieving high yields. nih.gov

Key aspects of these biocatalytic methods include:

High Selectivity: Enzymes can selectively reduce the aldehyde group of HMF without affecting the hydroxymethyl group or the furan ring. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure. nih.gov

Co-substrate Requirement: These reactions often require a co-substrate, such as glucose or glutamine, for cofactor regeneration. nih.govnih.gov

| Biocatalyst | Substrate | Product | Key Features | Reference |

| Recombinant Saccharomyces cerevisiae | HMF | BHMF | High selectivity and yield. | nih.gov |

| Burkholderia contaminans | HMF | BHMF | High HMF tolerance and improved yield with co-substrates. | nih.gov |

| E. coli whole cells | HMF | BHMF | Biological synthesis from biomass-derived HMF. | nih.gov |

Enzyme-Catalyzed Asymmetric Hydrolysis of Meso-Diesters

A key strategy for obtaining chiral molecules from a meso starting material is through enzyme-catalyzed asymmetric hydrolysis. This process involves the use of enzymes to selectively hydrolyze one of the two identical ester groups in a meso-diester. The meso-diester of this compound serves as a suitable substrate for this transformation.

Research has demonstrated that various lipases and esterases can effectively catalyze this reaction, yielding optically active half-esters. oup.com The enzymes Pig liver esterase (PLE), Porcine pancreatic lipase (PPL), and Candida cylindracea lipase (CCL) have been successfully employed for the asymmetric hydrolysis of meso-diesters derived from cis-2,5-bis(hydroxymethyl)tetrahydrofuran. oup.com This enzymatic desymmetrization breaks the symmetry of the meso compound, resulting in the formation of a chiral half-ester, which is a valuable building block for further synthesis. oup.com

The general reaction involves the selective cleavage of one of the two ester functionalities, leaving the other intact and producing a chiral molecule with both a carboxylic acid group and an ester group. The choice of enzyme can influence the stereochemical outcome and efficiency of the reaction.

| Enzyme | Abbreviation | Source Organism | Substrate | Product |

|---|---|---|---|---|

| Pig liver esterase | PLE | Porcine liver | meso-diester of cis-2,5-bis(hydroxymethyl)tetrahydrofuran | Optically active half-ester |

| Porcine pancreatic lipase | PPL | Porcine pancreas | ||

| Candida cylindracea lipase | CCL | Candida cylindracea (yeast) |

Stereoselective Biotransformations for Enantiopure this compound

The optically active half-esters produced via enzyme-catalyzed hydrolysis are versatile intermediates for the synthesis of enantiopure compounds. These biotransformations are stereoselective, meaning they preferentially produce one enantiomer over the other, leading to products with high optical purity.

The chiral half-esters obtained from the hydrolysis of cis-2,5-bis(hydroxymethyl)tetrahydrofuran diesters can be chemically converted into various enantiomerically pure derivatives. For instance, these intermediates have been used to prepare both enantiomers of cis-5-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid with high optical purity. oup.com This demonstrates that the initial enzymatic step effectively sets the stereochemistry, which is then carried through subsequent chemical modifications. This combined chemo-enzymatic route provides a facile pathway to access both left- and right-handed versions of chiral tetrahydrofuran derivatives. oup.com

| Starting Material | Process | Key Intermediate | Final Product | Key Feature |

|---|---|---|---|---|

| meso-diester of cis-2,5-bis(hydroxymethyl)tetrahydrofuran | Enzyme-catalyzed asymmetric hydrolysis | Optically active half-ester | Both enantiomers of cis-5-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid | High optical purity |

Advanced Reaction Pathways and Derivatization of Cis 2,5 Bishydroxymethyl Tetrahydrofuran

Transformation into Other Functionalized Tetrahydrofuran (B95107) Derivatives

The strategic modification of the hydroxymethyl groups in cis-2,5-Bishydroxymethyl-tetrahydrofuran allows for the creation of various difunctionalized saturated heterocycles. These reactions leverage the reactivity of the primary alcohols to introduce new functional groups such as carboxylic acids, aldehydes, and ethers, significantly expanding the chemical utility of the parent molecule.

The oxidation of the primary alcohol groups of this compound is a primary route to producing valuable di-acid and di-aldehyde monomers. These reactions typically employ catalytic systems to achieve high selectivity and yield under specific temperature and pressure conditions.

A sustainable catalytic route has been developed for the synthesis of Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) through the aerobic oxidation of this compound. This process utilizes hydrotalcite (HT)-supported gold nanoparticle catalysts in water, with air serving as the oxidant. Research has demonstrated that this method can achieve a high yield of THFDCA without the need for a homogeneous base. In one study, an excellent yield of 91% for THFDCA was obtained using an Au/HT catalyst at 110 °C under 30 bar of air pressure after 7 hours. youtube.com The reaction proceeds through the intermediate 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid. youtube.com This conversion is significant as THFDCA is a potential bio-based substitute for petroleum-derived terephthalic acid in the polymer industry. youtube.comorganicchemistrytutor.com

Table 1: Catalytic Oxidation of this compound to Tetrahydrofuran-2,5-dicarboxylic Acid

| Catalyst | Temperature (°C) | Pressure (bar air) | Time (h) | Substrate Conversion (%) | THFDCA Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Au/HT-3 | 110 | 30 | 7 | >99 | 91 | youtube.com |

| Au/HT-2 | 110 | 30 | 7 | >99 | 85 | youtube.com |

The partial oxidation of this compound to its corresponding dialdehyde (B1249045), tetrahydrofuran-2,5-dicarbaldehyde, represents a potential pathway to valuable chemical intermediates. Generally, the oxidation of primary alcohols can yield aldehydes. However, in the context of this compound, the dialdehyde is often a transient species that is rapidly further oxidized to the more stable dicarboxylic acid, especially under the conditions used for THFDCA synthesis. While intermediates like 2,5-diformylfuran (DFF) are noted in the oxidation pathways of related furan-based compounds, reports focusing on the high-yield isolation of the saturated tetrahydrofuran-2,5-dicarbaldehyde are less common. google.com The high reactivity of the aldehyde groups makes their accumulation challenging, and thus, specific, milder oxidation conditions would be required to favor the formation and isolation of the dialdehyde over the dicarboxylic acid.

While this compound is itself a product of reduction, it can undergo further reduction under more forcing conditions. This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bonds of the hydroxymethyl groups and their replacement with hydrogen. For instance, deep hydrogenation of related furanic compounds, where 2,5-bis(hydroxymethyl)furan is an intermediate, can lead to the formation of 2,5-dimethyltetrahydrofuran (B89747) (DMTHF) at elevated temperatures (e.g., 220 °C). ncsu.edu Similarly, the synthesis of this compound can sometimes yield 5-methyl-tetrahydrofuran-2-methanol as a hydrogenolysis byproduct, demonstrating the susceptibility of one of the C-O bonds to cleavage under certain catalytic hydrogenation conditions. google.com This reaction pathway transforms the diol into a less functionalized, more hydrocarbon-like cyclic ether.

Table 2: Products from Reduction/Hydrogenolysis Pathways

| Starting Material Context | Product | Reaction Type | Conditions | Reference |

|---|---|---|---|---|

| HMF Conversion (BHMF/BHMTHF as intermediate) | 2,5-dimethyltetrahydrofuran (DMTHF) | Deep Hydrogenation/Hydrogenolysis | 220 °C, 50 bar H₂ | ncsu.edu |

The hydroxyl groups of this compound can be transformed into other functional groups via nucleophilic substitution. Because the hydroxyl group is a poor leaving group, this transformation is typically a two-step process.

First, the alcohol is converted into a derivative with a good leaving group, such as a sulfonate ester (e.g., tosylate, mesylate) or a halide. For example, reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding di-tosylate.

In the second step, a nucleophile can displace the tosylate group in an Sₙ2 reaction. masterorganicchemistry.com This allows for the introduction of a wide variety of functionalities. For instance, reacting the di-tosylate with sodium azide (B81097) would yield 2,5-bis(azidomethyl)tetrahydrofuran, while reaction with sodium cyanide would produce the corresponding dinitrile. This versatile strategy is fundamental in organic synthesis for the derivatization of alcohols. A related approach involves converting the diol to a dihalide, such as 2,5-bis(chloromethyl)tetrahydrofuran, which can then undergo substitution. researchgate.netgoogleapis.com

Etherification of the two hydroxyl groups in this compound provides a direct route to producing di-ethers, which have applications as solvents or fuel additives. The most common method for this transformation is the Williamson ether synthesis. wikipedia.org This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. youtube.commasterorganicchemistry.com The resulting di-alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding di-ether. organicchemistrytutor.comwikipedia.org

Alternatively, catalytic methods can be employed. Research on the analogous unsaturated compound, 2,5-bis(hydroxymethyl)furan (BHMF), has shown that it can be readily converted into a library of 2,5-bis(alkoxymethyl)furans (BAMFs) using an acidic resin catalyst (Purolite CT269DR) under mild conditions. fur4sustain.eu This suggests that similar catalytic approaches could be applied to the saturated this compound for a more direct and potentially greener etherification process.

Oxidation Reactions

Synthesis of Chiral Derivatives and Enantiomers

The chiral nature of this compound derivatives makes them valuable synthons for complex molecular architectures. The stereocontrolled construction of the substituted tetrahydrofuran unit is a key challenge and a focus of significant research, particularly for creating building blocks found in many natural products like polyether antibiotics. combichemistry.com

Access to Both Enantiomers of cis-5-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

The synthesis of specific enantiomers of cis-5-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is a nuanced challenge. The general stereocontrolled synthesis of cis-2,5-disubstituted tetrahydrofurans is a topic of considerable interest in organic chemistry. combichemistry.com Methodologies often involve sophisticated chemical strategies, such as the tandem dihydroxylation-SN2 cyclization of specific unsaturated esters to create the disubstituted tetrahydrofuran ring. acs.orgnih.gov

While direct biocatalytic routes are established for producing the unsaturated precursor, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), from 5-hydroxymethylfurfural (B1680220) (HMF) using whole-cell biocatalysts, the subsequent stereoselective hydrogenation to access both enantiomers of the saturated tetrahydrofuran analog is less commonly detailed. rsc.orgresearchgate.netmdpi.comresearchgate.net The development of such routes remains crucial for leveraging this chiral building block in asymmetric synthesis.

Chiral Building Blocks and their Synthetic Utility

Chiral tetrahydrofuran rings are pivotal structural motifs in a vast array of biologically significant molecules, including marine polyketides and polyether antibiotics. combichemistry.comelsevierpure.com The defined stereochemistry of substituents on the tetrahydrofuran core is often essential for their biological function. Consequently, derivatives of this compound are recognized as valuable chiral building blocks. combichemistry.com Their utility lies in providing a rigid, stereochemically defined scaffold that can be incorporated into larger, more complex molecules. The development of synthetic methods for chiral lactones and their derivatives, which share structural similarities, is pursued actively due to their broad synthetic value. mdpi.com

Formation of Polymeric Intermediates and Monomers

This compound, also known as 2,5-di(hydroxymethyl)tetrahydrofuran (DHMTHF), is a bio-based diol that serves as a versatile monomer for a variety of sustainable polymers. rsc.orglu.se Its structure is analogous to the well-studied isosorbide, another bio-derived diol used in polymer applications. alibaba.com The diol functionality allows it to be readily incorporated into step-growth polymerization reactions.

Precursors for Polyurethanes and Polyesters

As a diol, this compound is a prime candidate for the synthesis of both polyesters and polyurethanes. combichemistry.comrsc.org It can be reacted with diacids or their derivatives to form polyesters and with diisocyanates for polyurethanes. combichemistry.comlu.se

Several studies have detailed the synthesis of polyesters using this monomer. For instance, copolyesters have been synthesized using 2,5-tetrahydrofuran dimethanol (THFDM), terephthalic acid (TPA), and ethylene (B1197577) glycol (EG). rsc.org The inclusion of the THFDM monomer was found to decrease the crystallinity and melting temperature of the resulting copolyester while maintaining thermal stability. rsc.org The stereochemistry of the diol has a significant impact on the final polymer properties. Polyesters made with the all-cis diol exhibit lower glass transition temperatures compared to those made with the all-trans isomer. lu.se

Influence of DHMTHF Isomer Composition on Polyester (B1180765) Properties

| Isomer Composition (cis/trans) | Polymer Type | Glass Transition Temp. (Tg) | Key Finding | Source |

|---|---|---|---|---|

| All-cis | Polyester with cis-2,5-tetrahydrofurandicarboxylic acid | -15 °C | The all-cis polymer had the lowest glass transition temperature. | lu.se |

| All-trans | Polyester with trans-2,5-tetrahydrofurandicarboxylic acid | 0 °C | The all-trans polymer exhibited the highest glass transition temperature. | lu.se |

| 57/43 | Polyurethane derived from polyester polyol | N/A | This PU showed superior mechanical properties compared to PUs from cis- or trans-enriched analogues. | lu.se |

Monomers for Other Polymer Architectures (e.g., polyethers, polycarbonates)

The utility of 2,5-Bishydroxymethyl-tetrahydrofuran extends beyond polyesters and polyurethanes. It is also a viable monomer for creating other important polymer classes, including polycarbonates and polyethers. combichemistry.comrsc.org For example, poly(silyl ethers) have been successfully produced from the furan-based diol (BHMF) and various hydrosilanes, demonstrating a pathway that could be adapted for the tetrahydrofuran analogue. rsc.org These alternative polymer architectures open new avenues for creating advanced, bio-based materials with unique properties.

Crown Ether Synthesis Utilizing this compound Units

The defined stereochemistry and geometry of this compound make it an excellent building block for the synthesis of macrocyclic polyethers, known as crown ethers. acs.orgnih.gov Crown ethers are notable for their ability to selectively bind cations within their central cavity, a property dictated by the size of the macrocycle and the arrangement of donor atoms. google.com

Researchers have successfully synthesized various stereoisomeric crown ethers by reacting cis-2,5-bis(hydroxymethyl)tetrahydrofuran with oligoethylene glycol dichlorides. acs.orgnih.gov These reactions produce macrocycles where the rigid tetrahydrofuran unit is incorporated into the polyether ring. These novel crown ethers have demonstrated the ability to selectively transport alkali metal cations, such as lithium, sodium, and potassium, across liquid membranes. acs.orgnih.gov The tetrahydrofuran moiety imparts a unique structural and conformational constraint on the macrocycle, influencing its complexation selectivity compared to more flexible, conventional crown ethers. acs.org This application highlights the value of using stereochemically defined bio-based building blocks to create functional supramolecular systems. acs.org

Applications in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

As a chiral diol, cis-2,5-Bishydroxymethyl-tetrahydrofuran serves as a foundational element for constructing a variety of organic molecules. The two primary alcohol groups are amenable to a wide range of chemical transformations, while the tetrahydrofuran (B95107) core provides a stable, non-aromatic scaffold.

Building Block for Complex Drug Molecules and Pharmaceutical Intermediates

The structural framework of this compound is a valuable motif in medicinal chemistry. Its derivatives, particularly 2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF), are recognized as important intermediates in the synthesis of pharmaceuticals. sugar-energy.comgoogle.comgoogleapis.com The tetrahydrofuran ring is a common feature in many biologically active compounds, and the ability to introduce functionality at the 2 and 5 positions stereoselectively is a significant advantage. The conversion of the hydroxymethyl groups to other functionalities, such as amines, allows for its incorporation into a wide array of drug candidates and active pharmaceutical ingredients (APIs). sugar-energy.comgoogle.com The use of this bio-derived building block supports the development of more sustainable routes to complex pharmaceutical products. researchgate.netnih.govresearchgate.net

Synthesis of Nucleoside Derivatives

This compound is identified as a useful fragment for the synthesis of nucleoside derivatives. chemicalbook.comchemicalbook.com Nucleosides, the fundamental components of DNA and RNA, consist of a nucleobase attached to a sugar moiety (ribose or deoxyribose). The tetrahydrofuran structure of this compound can mimic the furanose sugar ring, making it an attractive starting point for creating nucleoside analogues. These analogues are crucial in antiviral and anticancer research, where modifications to the sugar portion of the nucleoside can lead to compounds that interfere with viral replication or cell division.

Precursor for Small Molecules and Fine Chemicals

Beyond pharmaceuticals, this compound is a precursor to a range of other valuable chemicals. chemicalbook.com Its derivatives have applications as agricultural chemicals, surfactants, and softeners. google.com The transformation of its hydroxymethyl groups into different functionalities allows for the synthesis of a diverse catalog of fine chemicals. For instance, its diamine derivative, 2,5-Bis(aminomethyl)tetrahydrofuran, is not only a pharmaceutical intermediate but also a raw material for flavors and epoxy resin curing agents. sugar-energy.comgoogleapis.com

| Derived Compound/Class | Synthetic Transformation | Application Area | Reference |

|---|---|---|---|

| 2,5-Bis(aminomethyl)tetrahydrofuran | Reductive Amination | Pharmaceuticals, Epoxy Resins, Flavors | sugar-energy.comgoogle.comgoogleapis.com |

| Nucleoside Analogues | Multi-step synthesis | Antiviral/Anticancer Research | chemicalbook.comchemicalbook.com |

| Agricultural Chemicals | Functional Group Interconversion | Crop Protection | google.com |

| Surfactants | Esterification/Etherification | Industrial & Consumer Products | google.com |

| 8-oxa-3-azabicyclo[3.2.1]octane | Cyclization Reaction | Organic Synthesis Intermediate | chemicalbook.com |

Applications in Polymer Chemistry and Sustainable Materials

The transition away from fossil-fuel-based plastics has spurred significant research into renewable monomers. This compound, obtainable from the hydrogenation of biomass-derived 2,5-bis(hydroxymethyl)furan (BHMF), is a prime candidate for producing sustainable polymers. wikipedia.orgacs.org

Bio-based Polymers and Resins

Functioning as a diol, this compound is directly applicable in the manufacture of polyesters and polyurethane foams. researchgate.netwikipedia.org Its saturated ring structure offers different properties compared to its aromatic furan (B31954) analogue, BHMF, often leading to polymers with greater flexibility and lower glass transition temperatures (Tg). nih.govacs.org

Research has demonstrated the synthesis of polyesters using this compound (DHMTHF) and various dicarboxylic acids. Moore and Kelly reported the synthesis of polyesters from both cis and trans isomers of DHMTHF, noting that the all-cis polyester (B1180765) exhibited a lower glass transition temperature (-15 °C) compared to the all-trans version (0 °C), highlighting the significant impact of stereochemistry on polymer properties. acs.org More recent studies have focused on copolyesters, blending DHMTHF with other monomers like 1,4-cyclohexanedimethanol (B133615) and 2,5-furandicarboxylic acid (FDCA), to tune material properties such as stiffness and hydrophobicity. acs.org The compound is also used to produce resins and self-healing materials. researchgate.net

| Polymer Composition | Glass Transition Temp. (Tg) | Key Finding | Reference |

|---|---|---|---|

| Polyester from all-cis-DHMTHF and cis-2,5-tetrahydrofurandicarboxylic acid | -15 °C | The cis configuration leads to a lower Tg, indicating greater chain flexibility. | acs.org |

| Polyester from all-trans-DHMTHF and trans-2,5-tetrahydrofurandicarboxylic acid | 0 °C | The trans configuration results in a higher Tg, suggesting a more rigid polymer structure. | acs.org |

| Copolyester of cis-DHMTHF, 1,4-cyclohexanedimethanol, and FDCA | Variable | Increasing the cis-DHMTHF content enhances stiffness and hydrophobicity. | acs.org |

Development of Plasticizers

Plasticizers are additives that increase the flexibility and durability of materials, most notably polyvinyl chloride (PVC). There is a significant industrial drive to replace traditional phthalate-based plasticizers due to health and environmental concerns. Esters derived from bio-based molecules are promising alternatives. researchgate.net Esters of cis-2,5-tetrahydrofurandicarboxylic acid have been identified as useful plasticizers. google.com Furthermore, the diol functionality of this compound itself makes it a suitable backbone for creating novel plasticizing esters through reaction with carboxylic acids. google.comsmolecule.com These bio-derived plasticizers have shown good compatibility with PVC and low migration potential, presenting them as attractive and sustainable alternatives to conventional options. researchgate.netlu.se

Self-healing Polymers and Epoxy Resins

The application of furan-based compounds in advanced materials has garnered significant interest, particularly in the development of self-healing polymers and bio-based epoxy resins. While this compound serves as a valuable bio-derived saturated diol for polyesters, its unsaturated precursor, 2,5-bis(hydroxymethyl)furan (BHMF), is the key building block for self-healing materials and epoxy resins due to the reactivity of its furan ring. acs.orgnih.gov

The development of these materials is rooted in the principles of green chemistry, utilizing renewable biomass resources to create sustainable alternatives to petroleum-based products. google.com The furan structure, in particular, offers unique chemical functionalities that enable the design of smart and high-performance polymers.

Self-healing Polymers

The intrinsic ability of a material to repair damage and recover its original properties is a highly desirable characteristic for extending the lifespan and reliability of products. Self-healing polymers based on furan chemistry leverage the reversible Diels-Alder (DA) reaction. nih.govrsc.org This reaction typically involves a [4+2] cycloaddition between a diene (the furan ring) and a dienophile (commonly a maleimide). rsc.org

In this context, polymers are designed with furan moieties, often derived from BHMF, which can form cross-links with bismaleimide (B1667444) compounds. acs.org When the polymer is fractured, the application of a stimulus, such as mild heat, can reverse the Diels-Alder reaction (a retro-Diels-Alder reaction), breaking the cross-links and allowing the polymer chains to flow and rebond upon cooling, thus "healing" the damage. nih.gov

Research has demonstrated that the mechanical properties and healing efficiency of these polymers can be tailored by controlling the molecular structure and the concentration of the bismaleimide linker. rsc.org For instance, the use of phenylene rings in the bismaleimide structure can enhance the tensile strength of the network polymer, though it may hinder the healing process. rsc.org The reversibility of the furan-maleimide Diels-Alder bonds is a critical factor, with the endo Diels-Alder adduct being kinetically favored and the exo adduct being thermodynamically more stable. nih.gov

The following table summarizes the components and healing conditions of a representative furan-based self-healing polymer system.

| Diene Source | Dienophile | Healing Condition | Healing Efficiency | Reference |

| Poly(2,5-furandimethylene succinate) (from BHMF) | Bismaleimide | Room Temperature or Mild Heating | Up to 75% without external stimuli | acs.org |

Epoxy Resins

Epoxy resins are a crucial class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesion. The drive for sustainability has led to the development of bio-based epoxy resins, with 2,5-bis(hydroxymethyl)furan (BHMF) emerging as a promising precursor. acs.orgnih.govresearchgate.net

To create furan-based epoxy resins, BHMF is first chemically modified to introduce epoxy groups. A common method involves reacting BHMF with epichlorohydrin (B41342) to synthesize the diepoxide monomer, 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOF). acs.orgnih.govresearchgate.net This bio-based epoxy monomer can then be cured, often with a diamine curing agent, to form a cross-linked thermoset polymer. nih.gov

Studies have shown that epoxy resins derived from BHMF can exhibit enhanced thermomechanical properties. nih.gov This improvement is attributed to factors such as hydrogen bonding between the furanic oxygen and the hydroxyl groups formed during the epoxy-amine reaction, as well as the hindered chain rotation of the rigid furan moieties within the polymer network. nih.gov Furthermore, the properties of these bio-based epoxy resins can be tailored by blending the furan-based epoxy monomer with conventional petroleum-based epoxy resins like diglycidyl ether of bisphenol A (DGEBA). nih.gov

The impact strength of these bio-based epoxy resins can also be improved. For example, by utilizing the Diels-Alder reaction to create an adduct of the furan-based epoxy monomer (DA-BOF) with flexible pendant chains, a significant increase in impact strength can be achieved without a substantial compromise in tensile strength and modulus. researchgate.net

The table below presents a comparison of a bio-based furan epoxy resin with a conventional petroleum-based system.

| Epoxy Monomer | Curing Agent | Key Finding | Reference |

| 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOF) | Diamine (PACM or EPIKURE W) | Improved thermomechanical behavior compared to DGEBA-based systems. | nih.gov |

| Diglycidyl ether of bisphenol A (DGEBA) | Diamine (PACM or EPIKURE W) | Standard petroleum-based epoxy resin for comparison. | nih.gov |

Computational and Spectroscopic Studies on Cis 2,5 Bishydroxymethyl Tetrahydrofuran

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful avenue for understanding the three-dimensional structure and energetic properties of cis-2,5-Bishydroxymethyl-tetrahydrofuran at a molecular level. These theoretical studies are crucial for predicting its behavior and stability.

Conformational Analysis

The conformational flexibility of the tetrahydrofuran (B95107) ring is a central aspect of its chemistry. The five-membered ring is not planar and exists in a continuous state of puckering through a process known as pseudorotation. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). For substituted tetrahydrofurans like the cis-2,5-bishydroxymethyl derivative, the substituents' positions significantly influence the preferred conformation.

In this compound, the two hydroxymethyl groups are on the same side of the ring. Computational studies on analogous 2,5-disubstituted systems suggest that the molecule will adopt a conformation that minimizes steric hindrance between these bulky groups and the ring atoms. researchgate.net The most stable conformations are likely to be twist forms, which can better accommodate the cis substituents and reduce unfavorable steric interactions. The orientation of the hydroxymethyl groups themselves, involving rotation around the C-C and C-O bonds, adds another layer of conformational complexity, with hydrogen bonding between the hydroxyl group and the ring's ether oxygen being a potential stabilizing interaction.

Reactivity Predictions

Computational modeling can predict the reactivity of this compound by identifying its most reactive sites. The molecule possesses two primary alcohol functional groups and an ether linkage within the tetrahydrofuran ring.

Alcohol Group Reactivity : The primary alcohol groups are expected to be the most reactive sites for many chemical transformations. Computational models can be used to study reaction mechanisms such as esterification, oxidation to aldehydes or carboxylic acids, and etherification.

Ether Oxygen Reactivity : The oxygen atom of the tetrahydrofuran ring is a site of Lewis basicity. It can be protonated under acidic conditions, which can lead to ring-opening reactions. Quantum chemical calculations can model the proton affinity of this oxygen and the energy barriers associated with ring cleavage.

While specific computational studies on the reactivity of this exact molecule are not widely documented, the principles are well-established from studies on simpler alcohols and ethers.

Electronic Structure Calculations

Electronic structure calculations offer a detailed picture of the electron distribution within the molecule, which is fundamental to its reactivity and spectroscopic properties. A common method for such investigations on tetrahydrofuran derivatives is the Density Functional Theory (DFT), often using the B3LYP functional with a basis set like 6-311G(d,p). researchgate.net

Key parameters derived from these calculations include:

HOMO and LUMO : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl groups and the ether linkage.

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the electrostatic potential on the molecule's surface. It highlights regions of negative potential (electron-rich, prone to electrophilic attack), which would be concentrated around the oxygen atoms, and regions of positive potential (electron-poor, prone to nucleophilic attack).

These calculations provide a theoretical foundation for predicting how the molecule will interact with other reagents.

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation and identification of chemical compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the cis stereochemistry, the molecule possesses a C2v symmetry element, which simplifies the spectrum by making certain protons and carbons chemically equivalent. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Hydroxyl (-OH) | Variable (broad singlet) | s (broad) | Chemical shift is dependent on solvent and concentration. |

| Methylene (-CH₂OH) | ~3.5 - 3.7 | m | Protons are diastereotopic, leading to complex splitting. |

| Ring Protons (C2, C5) | ~3.8 - 4.0 | m | Methine protons adjacent to the ether oxygen and hydroxymethyl group. |

| Ring Protons (C3, C4) | ~1.6 - 1.9 | m | Methylene protons of the tetrahydrofuran ring. |

¹³C NMR: The carbon NMR spectrum is simplified due to the molecule's symmetry. Spectra for the compound are available in databases, confirming its structural features. spectrabase.com

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Methylene (-CH₂OH) | ~65 | Carbon of the hydroxymethyl side chain. |

| Ring Carbons (C2, C5) | ~78 | Methine carbons attached to the ether oxygen. |

| Ring Carbons (C3, C4) | ~28 | Methylene carbons of the tetrahydrofuran ring. |

For comparison, the related unsaturated compound, 2,5-bis(hydroxymethyl)furan, shows characteristic signals for its hydroxymethyl groups that can be informative. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the O-H and C-O bonds. researchgate.netnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3600 - 3200 | Strong, Broad | Alcohol (H-bonded) |

| C-H Stretch | 3000 - 2850 | Medium | Aliphatic CH₂ and CH |

| C-O Stretch (Alcohol) | 1075 - 1000 | Strong | Primary Alcohol |

| C-O-C Stretch (Ether) | 1150 - 1085 | Strong | Tetrahydrofuran Ring Ether |

The broadness of the O-H stretch is a clear indicator of hydrogen bonding, which can occur intermolecularly or intramolecularly. The strong C-O stretching bands are characteristic of both the alcohol and the ether functionalities present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of this compound, a compound with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol , provides valuable information about its molecular structure through fragmentation analysis. nist.govscbt.com While specific, publicly accessible mass spectra are limited, the fragmentation pattern can be predicted based on the functional groups present in the molecule. The presence of a tetrahydrofuran ring and two primary hydroxyl groups dictates the likely fragmentation pathways under electron ionization (EI).

The molecular ion peak (M⁺) would be expected at m/z 132. However, due to the presence of hydroxyl groups, this peak may be weak or absent, as is common for alcohols which readily undergo fragmentation.

Key fragmentation pathways for this compound are expected to include:

Loss of a hydroxymethyl group (-CH₂OH): This is a common fragmentation for primary alcohols and would result in a significant peak at m/z 101 (132 - 31).

Loss of water (H₂O): The elimination of a water molecule from the molecular ion would lead to a fragment at m/z 114 (132 - 18). This can be a prominent peak in the spectra of alcohols.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the ring is a characteristic fragmentation of ethers. For the tetrahydrofuran ring, this can lead to the formation of various charged species. Cleavage adjacent to the hydroxymethyl-substituted carbons can also occur.

Ring opening followed by fragmentation: The tetrahydrofuran ring can open upon ionization, leading to a variety of linear fragments.

Combined losses: Fragments resulting from the sequential loss of multiple small molecules, such as the loss of both water and a hydroxymethyl radical, are also possible.

A plausible major fragment would be the ion at m/z 71, resulting from the loss of a hydroxymethyl group and subsequent rearrangement. Another significant peak could be observed at m/z 43, which could correspond to the [C₃H₇]⁺ or [CH₃CO]⁺ fragment, common in the mass spectra of many organic molecules containing alkyl and oxygenated functions.

A summary of expected key fragments in the mass spectrum of this compound is presented in the table below.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 114 | [C₆H₁₀O₂]⁺ | [M - H₂O]⁺ |

| 101 | [C₅H₉O₂]⁺ | [M - CH₂OH]⁺ |

| 83 | [C₄H₇O]⁺ | [M - H₂O - CH₂OH]⁺ |

| 71 | [C₄H₇O]⁺ | Ring cleavage and rearrangement |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Further fragmentation |

This table is based on predicted fragmentation patterns and not on experimentally published data for this specific compound.

X-ray Crystallography

As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Therefore, detailed crystallographic data, including unit cell parameters, space group, and specific bond lengths and angles determined by this method, are not available.

While X-ray crystallography data exists for some structurally related furan (B31954) derivatives, such as certain cis-5-hydroxy-2-phosphono-2,5-dihydrofurans, these compounds have different substituents and may adopt different crystal packing arrangements. researchgate.net The presence of the two hydroxymethyl groups in this compound would likely lead to a crystal structure dominated by intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This would significantly influence the melting point and solubility characteristics of the compound.

Without experimental data, any discussion of the precise three-dimensional arrangement of the molecules in the solid state remains speculative. A future X-ray crystallographic analysis would be necessary to definitively determine its crystal structure.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table indicates the absence of published crystallographic data for this compound.

Mechanistic Investigations of Reactions Involving Cis 2,5 Bishydroxymethyl Tetrahydrofuran

Elucidation of Reaction Pathways

The primary route to 2,5-Bishydroxymethyl-tetrahydrofuran (BHMTHF), often yielding the cis-isomer preferentially, is the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF). This transformation is not a single-step process but involves a sequence of intermediates. The generally accepted pathway proceeds through the initial formation of 2,5-bis(hydroxymethyl)furan (BHMF), which is then subsequently hydrogenated to the final saturated tetrahydrofuran (B95107) ring. nih.govnih.gov

The reaction pathway for the catalytic hydrogenation of HMF can be summarized as follows:

Hydrogenation of the Aldehyde Group: The first step is the selective hydrogenation of the aldehyde group of HMF to a primary alcohol, yielding BHMF. nih.gov

Hydrogenation of the Furan (B31954) Ring: The furan ring of the BHMF intermediate is then hydrogenated, which saturates the double bonds to form the tetrahydrofuran ring structure of BHMTHF. nih.gov

Under certain conditions, particularly catalytic transfer hydrogenation (CTH), the mechanism involves the activation of a hydrogen donor, such as isopropanol (B130326). For instance, using a ruthenium catalyst, isopropanol forms a ruthenium hydride species. mdpi.com This hydride then reacts with the carbonyl group on HMF. The resulting complex further reacts with isopropanol, leading to the formation of BHMF and the regeneration of the ruthenium hydride catalyst for the next cycle. mdpi.com A small fraction of the BHMF intermediate may undergo further hydrogenation under more severe conditions. mdpi.com

Alternative pathways can also occur. For example, the direct conversion of HMF can sometimes lead to ring-opened products or other byproducts depending on the catalyst and reaction conditions. nih.gov Furthermore, BHMTHF itself can be a crucial intermediate in multi-step reaction sequences. For instance, it is an intermediate in the synthesis of 1,6-hexanediol (B165255) (1,6-HD) from HMF, where it is formed via BHMF and then subjected to further reactions. ncsu.edu

cis-2,5-Bishydroxymethyl-tetrahydrofuran also participates as a co-catalyst in other reactions. In combination with sodium bromide, it forms an effective catalytic system for the insertion of carbon dioxide into epoxides to produce cyclic carbonates. researchgate.net This highlights the reactivity of its hydroxyl groups in forming complexing agents.

Role of Catalysts and Reaction Conditions

The selective synthesis of this compound is highly dependent on the choice of catalyst and the specific reaction conditions, including temperature, pressure, and solvent. A variety of heterogeneous metal catalysts have been explored for the hydrogenation of HMF to BHMTHF. nih.gov

Catalyst Selection: The choice of metal and support plays a critical role. Noble metals such as Ruthenium (Ru), Palladium (Pd), Platinum (Pt), and non-noble metals like Nickel (Ni) and Copper (Cu) have all been utilized. nih.gov

Raney-Nickel (Ra-Ni): This catalyst is highly effective for producing BHMTHF with a high preference for the cis-isomer. It allows for high conversion of HMF and good yields of the desired product. acs.org

Ruthenium-based Catalysts: Ru supported on various materials like carbon (Ru/C), Co₃O₄, or MnCo₂O₄ is widely used. Ru/MnCo₂O₄ has been shown to be effective for the tunable synthesis of either the intermediate BHMF or the final product BHMTHF. bwise.kr Ru/Co₃O₄ is effective in catalytic transfer hydrogenation using isopropanol as the hydrogen source. mdpi.comncsu.edu

Platinum-based Catalysts: Pt catalysts, for example on a MCM-41 support, can be highly selective towards the intermediate BHMF under mild conditions (35 °C and 0.8 MPa H₂). rsc.org However, under different conditions, they can also facilitate the full hydrogenation to BHMTHF. acs.org

Palladium-based Catalysts: Pd on supports like alumina (B75360) (Pd/Al) or carbon (Pd/C) are also active in the hydrogenation of HMF. acs.org

Copper-based Catalysts: Non-precious copper catalysts are attractive for industrial applications. Cu-ZnO and Cu/SiO₂ have demonstrated high selectivity for the conversion of HMF to BHMF. mdpi.com Kinetic studies with Ni-Ga intermetallic catalysts show that the addition of Ga can prevent side reactions by disrupting Ni sites that adsorb the furan ring. rsc.org

Reaction Conditions: The conditions under which the reaction is performed have a profound impact on both yield and selectivity.

Temperature: Higher temperatures generally increase the reaction rate but can sometimes lead to the formation of byproducts or degradation products like humins. For the catalytic transfer hydrogenation of HMF to BHMF using Ru/Co₃O₄, a high yield of 82.8% was achieved at 190°C. mdpi.com In contrast, selective hydrogenation to BHMF over Pt/MCM-41 was accomplished at a much lower temperature of 35°C. rsc.org

Pressure: Hydrogen pressure is a key parameter in hydrogenation reactions. For the synthesis of BHMTHF using Raney-Ni, a high pressure of 90 bar H₂ was used. acs.org Lowering the pressure can decrease the reaction rate and may require adjustments to the catalyst loading to compensate. acs.org

Solvent: The choice of solvent can influence catalyst activity and product distribution. Aqueous media are often preferred for green chemistry principles. rsc.org The hydrogenation of HMF to BHMTHF has been successfully performed in ethanol/water mixtures. acs.org The amount of solvent can also be a factor; reducing the solvent volume can sometimes lead to an increase in undesired polymeric material. acs.org

The following data tables summarize the effects of different catalysts and reaction conditions on the conversion of HMF.

Table 1: Catalyst Screening for the Hydrogenation of Aqueous HMF to BHMTHF Reaction conditions: 1.0 mmol aqueous 5-HMF solution, 2.0 mL EtOH, 1 wt % (based on metal) heterogeneous catalyst, 100 °C, 90 bar H₂, 5 h.

| Catalyst | 5-HMF Conversion (%) | BHMF Yield (%) | BHMTHF Yield (%) | cis:trans Ratio |

| Ra-Ni | 86 | 7 | 78 | 92:8 |

| Ru/C | >99 | 2 | 96 | 85:15 |

| Pd/Al | 92 | 16 | 74 | 88:12 |

| Pd/C | 99 | 1 | 92 | 80:20 |

| Pt/C | 80 | 75 | <1 | n.d. |

| Data sourced from a 2021 study. acs.org |

Table 2: Catalytic Transfer Hydrogenation (CTH) of HMF to BHMF using Ru/Co₃O₄ Reaction conditions: 0.5 wt % HMF, 0.25 wt % Ru/Co₃O₄, 20 mL isopropanol.

| Temperature (°C) | Time (h) | 5-HMF Conversion (%) | BHMF Yield (%) |

| 170 | 6 | 98.7 | 78.2 |

| 190 | 6 | 100 | 82.8 |

| 170 | 10 | 100 | 75.2 |

| Data sourced from a 2017 study. mdpi.com |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran often involves the hydrogenation of 5-Hydroxymethylfurfural (B1680220) (5-HMF), which itself can be derived from the dehydration of C6 sugars. Future research is intensely focused on optimizing this conversion through novel synthetic routes that align with the principles of green chemistry.

Key research thrusts include the development of highly selective and reusable catalysts that can operate under milder reaction conditions, thereby reducing energy consumption and minimizing by-product formation. Innovations in catalysis are moving towards non-precious metal catalysts and biocatalytic processes to enhance the sustainability profile of the synthesis.

Furthermore, the industry is exploring advanced manufacturing techniques such as continuous flow reactors. alibaba.com These systems offer better control over reaction parameters, leading to higher yields and purity while reducing waste compared to traditional batch processes. alibaba.com The integration of catalyst recycling protocols is also a critical area of development, aiming to lower production costs and the environmental impact associated with catalyst disposal. alibaba.com The shift towards sourcing feedstocks from non-food biomass, such as corn fiber and sugarcane bagasse, represents a significant step in creating a more sustainable chemical industry. alibaba.com

Research Focus in Green Synthesis:

| Research Area | Objective | Potential Impact |

| Advanced Catalysis | Develop highly selective, reusable, and non-precious metal catalysts. | Reduced energy consumption, minimal byproducts, lower cost. |

| Biocatalysis | Utilize enzymes or whole-cell systems for conversion. | High specificity, mild reaction conditions, biodegradable catalysts. |

| Continuous Flow Synthesis | Implement continuous production models over batch processing. | Improved yield and purity, enhanced safety, reduced waste. alibaba.com |

| Sustainable Feedstocks | Utilize lignocellulosic biomass and agricultural waste. | Reduced competition with food sources, lower carbon footprint. alibaba.com |

Exploration of New Applications in Emerging Fields

While this compound has established uses, its full potential is still being uncovered. Researchers are actively exploring its application as a key building block in several high-value and emerging fields.

One of the most promising areas is the synthesis of advanced bio-based polymers. watson-int.com By serving as the diol component in polymerization reactions with bio-derived dicarboxylic acids like 2,5-Furandicarboxylic acid (FDCA), it enables the creation of fully biomass-derived polyesters. watson-int.com These new materials are being investigated as sustainable alternatives to petroleum-based plastics like Polyethylene terephthalate (B1205515) (PET) and Polybutylene terephthalate (PBT). watson-int.com

Beyond polyesters, there is potential for developing new nylons by converting the hydroxyl groups to amines, creating 2,5-bis(aminomethyl)tetrahydrofuran, and reacting it with diamines. watson-int.com The unique stereochemistry of the cis isomer can impart specific properties to the resulting polymers, such as altered thermal stability, crystallinity, and mechanical strength. Additionally, its role as a fragment in the synthesis of complex small molecules and nucleoside derivatives continues to be an area of interest for pharmaceutical and agrochemical research. chemicalbook.com A specialized application has been demonstrated in the creation of chromogenic hemispherands, which are used for the selective detection of ions. google.com

Emerging Applications:

| Field | Specific Application | Potential Advancement |

| Biopolymers | Monomer for novel polyesters and polyamides (nylons). watson-int.com | Creation of 100% bio-based plastics with unique properties. watson-int.com |

| Pharmaceuticals | Chiral building block for complex molecules and nucleoside analogs. chemicalbook.cominfochems.co.kr | Development of new therapeutic agents. |

| Material Science | Component in the synthesis of functional materials. chemicalbook.com | Materials with tailored thermal and mechanical properties. |

| Analytical Chemistry | Precursor for ion-selective chromogenic compounds. google.com | Development of sensitive and selective chemical sensors. google.com |

Advanced Characterization Techniques for Structure-Activity Relationships

Understanding the precise relationship between the molecular structure of this compound and the properties of the materials derived from it is crucial for targeted product development. Advanced analytical techniques are indispensable for this purpose. studysmarter.co.uk

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is fundamental for confirming the cis stereochemistry and purity of the monomer. dtic.mil Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress, identifying impurities, and quantifying product yields in both synthesis and application studies. studysmarter.co.ukmdpi.com

For polymer characterization, techniques such as Gel Permeation Chromatography (GPC) are used to determine molecular weight distribution, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal properties like glass transition temperature and decomposition temperature. X-ray Diffraction (XRD) is employed to study the crystallinity of the resulting polymers, which significantly influences their mechanical properties. Coupling these empirical data with computational modeling will allow for a deeper understanding of how the furan (B31954) ring's structure and flexibility influence the macroscopic properties of the final materials.

Key Characterization Methods:

| Technique | Purpose | Insights Gained |

| NMR Spectroscopy | Elucidate molecular structure and confirm stereochemistry. studysmarter.co.ukdtic.mil | Purity, isomer confirmation, functional group analysis. |

| GC-MS/MS | Separate and identify volatile compounds. mdpi.comnih.gov | Reaction monitoring, impurity profiling, quantitative analysis. mdpi.com |

| HPLC | Analyze non-volatile components in a mixture. studysmarter.co.uk | Purity assessment, separation of reaction intermediates. studysmarter.co.uk |

| Thermal Analysis (DSC/TGA) | Evaluate polymer properties as a function of temperature. | Glass transition, melting point, thermal stability. |

| X-ray Diffraction (XRD) | Determine the crystalline structure of materials. | Degree of crystallinity, polymer morphology. |

Sustainable Production and Circular Economy Integration

The integration of this compound into a circular economy framework is a primary goal for future research and industrial application. This involves a holistic approach that considers the entire lifecycle of the products derived from it, from production to end-of-life.

Sustainable production hinges on the use of renewable, non-food biomass and green chemistry principles to minimize environmental impact. alibaba.com Companies are increasingly focused on demonstrating the sustainability of their processes to meet growing market demand for "green" solvents and materials, driven by regulatory changes and consumer preferences. alibaba.comstarskychemical.com

The concept of a circular economy is advanced by designing polymers based on this compound that are either biodegradable or recyclable. Research into chemical recycling methods, where a polymer is broken down back into its constituent monomers, is a particularly active area. This would allow the recovered this compound to be reused in the production of new high-quality materials, closing the loop and minimizing waste. The development of such fully recyclable, bio-based polymers is a key step towards a more sustainable and circular materials market. watson-int.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing cis-2,5-Bishydroxymethyl-tetrahydrofuran?

- Answer : The compound can be synthesized via OsO₄-catalyzed oxidative cyclization of geranyl acetate or neryl acetate, yielding stereospecific products. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the cis-configuration. NMR monitoring of intermediates (e.g., diol precursors) is critical for verifying reaction progression .

Q. How is the molecular structure of this compound validated experimentally?

- Answer :

- X-ray crystallography : Resolves bond angles and spatial arrangement. For example, C–O bond lengths in the tetrahydrofuran ring typically range from 1.42–1.45 Å, consistent with similar furan derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish between cis and trans isomers. Hydroxymethyl protons appear as distinct multiplets (~δ 3.5–4.0 ppm), while tetrahydrofuran ring protons resonate at δ 1.8–2.2 ppm .

Q. What thermodynamic properties are critical for handling this compound?

- Answer : Key phase-change data from NIST (Table 1) should guide storage and experimental design:

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| Boiling point | 364.65 | K | TRC analysis | Gagnaire & Monzeglio, 1965 |

- Note : The boiling point uncertainty (±1 K) highlights the need for calibrated instrumentation during distillation or sublimation.

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its hydrogen-bonding networks?

- Answer : The cis-configuration enables intramolecular hydrogen bonding between hydroxymethyl groups (O–H⋯O distances ~2.7–2.9 Å), stabilizing the chair-like conformation. In contrast, intermolecular hydrogen bonds (e.g., N–H⋯O in salts) form parallel chains in crystalline states, as observed in X-ray structures of analogs .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Answer : Discrepancies often arise from:

- Purity of starting materials : Trace impurities (e.g., peroxides in THF) can inhibit cyclization. Use freshly distilled solvents and GC-MS validation .

- Analytical calibration : Cross-validate HPLC/UV-Vis results with NMR integration or isotopic labeling .

Q. How can computational modeling complement experimental data for this compound?

- Answer :

- DFT calculations : Predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes .

- MD simulations : Model solvation effects in polar solvents (e.g., water vs. DMSO) to explain reactivity differences .

Q. What are the key challenges in synthesizing enantiomerically pure forms of this compound?

- Answer : Racemization risks increase under acidic/basic conditions due to the labile hydroxymethyl groups. Solutions include:

- Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to stabilize intermediates .

- Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.